molecular formula C21H23N5O5S B6519688 7-(3-methoxyphenyl)-1,3-dimethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872839-55-9

7-(3-methoxyphenyl)-1,3-dimethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B6519688
CAS No.: 872839-55-9
M. Wt: 457.5 g/mol
InChI Key: IRNRKOOOVAFKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidinedione class, characterized by a fused [1,3]diazino[4,5-d]pyrimidine-2,4-dione core. Key structural features include:

  • 7-position substitution: A 3-methoxyphenyl group, which may enhance lipophilicity and influence target binding through π-π interactions .
  • 1,3-dimethyl groups: These substituents likely stabilize the heterocyclic core and modulate steric interactions with biological targets.
  • 5-position substituent: A sulfanyl group linked to a morpholin-4-yl-2-oxoethyl moiety. The morpholine ring contributes to solubility in aqueous environments, while the thioether linkage may enhance metabolic stability compared to oxygen analogs .

Synthetic routes for analogous pyrimidinediones often involve multi-step nucleophilic substitutions or cyclocondensation reactions. For example, sulfur-containing pyrimidines are synthesized via base-mediated thiolation of halogenated intermediates . The morpholinoethyl group could be introduced through alkylation of a thiol intermediate with a pre-functionalized morpholine derivative .

Properties

IUPAC Name

7-(3-methoxyphenyl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c1-24-18-16(20(28)25(2)21(24)29)19(32-12-15(27)26-7-9-31-10-8-26)23-17(22-18)13-5-4-6-14(11-13)30-3/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNRKOOOVAFKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-1,3-dimethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and antioxidant activities.

Chemical Structure

The chemical structure of the compound is characterized by a diazino-pyrimidine core with various substituents that may influence its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown promising results against various cancer cell lines. Notably:

  • In vitro studies : A series of pyrimidine derivatives were tested against the NCI 60 cell line panel. Compounds exhibited significant growth inhibition against leukemia and solid tumor cell lines.
  • Mechanism of action : The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Antibacterial Activity

The antibacterial potential of pyrimidine derivatives has also been explored:

  • Testing methods : The agar disc diffusion method has been utilized to assess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Results : Certain derivatives demonstrated effective inhibition against these bacteria, suggesting that modifications to the molecular structure can enhance antibacterial properties.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases:

  • DPPH Scavenging Assay : Compounds similar to our target compound have been evaluated for their ability to scavenge free radicals. The IC50 values indicate the concentrations required to inhibit 50% of DPPH radicals.
  • Findings : Some derivatives showed significant antioxidant activity, which may be attributed to the presence of methoxy and morpholine groups that enhance electron donation capabilities.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate a series of pyrimidine derivatives for anticancer potential.
    • Methodology : In vitro assays on various cancer cell lines.
    • Results : Significant growth inhibition was observed in leukemia cell lines with some compounds achieving over 50% inhibition at low concentrations.
  • Case Study on Antibacterial Activity :
    • Objective : To test the antibacterial efficacy of pyrimidine derivatives against ESKAPE pathogens.
    • Methodology : Disc diffusion and MIC (Minimum Inhibitory Concentration) assays.
    • Results : Several compounds displayed potent activity against resistant strains such as carbapenem-resistant Klebsiella pneumoniae.

Data Tables

Biological ActivityMethodologyKey Findings
AnticancerNCI 60 cell line panel>50% growth inhibition in leukemia cells
AntibacterialAgar disc diffusionEffective against E. coli, S. aureus
AntioxidantDPPH Scavenging AssayIC50 values indicating strong activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs share the pyrimidinedione core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name / ID (if available) Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound [1,3]diazino[4,5-d]pyrimidine-2,4-dione 7-(3-methoxyphenyl), 1,3-dimethyl, 5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl} ~500 (estimated) Not explicitly reported; inferred kinase/modulator activity
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Aryl, pyrazole, ester 654.1 Anticancer (in vitro)
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone Chlorophenyl, sulfanyl-methyl 425.9 Anti-inflammatory
Oleanolic Acid (OA) Triterpenoid Hydroxyl, carboxyl 456.7 Anti-inflammatory, anticancer

Key Observations

Core Heterocycle Impact: Pyrimidinediones (target compound) and pyrazolo-pyrimidinones (e.g., ) exhibit planar aromatic cores, favoring interactions with enzymatic active sites.

Substituent-Driven Bioactivity :

  • Aryl groups (e.g., 3-methoxyphenyl) enhance binding to hydrophobic pockets in targets like kinases or G-protein-coupled receptors .
  • Morpholine-containing compounds often exhibit improved pharmacokinetics due to balanced lipophilicity and hydrogen-bonding capacity .

Structural Similarity and Mechanism of Action (MOA): Compounds with Tanimoto coefficients >0.85 (structural similarity) share similar gene expression profiles in only 20% of cases, underscoring the role of biological context in MOA . For example, triterpenoids OA and hederagenin (HG) share structural similarity (Tanimoto >0.85) and overlapping anti-inflammatory targets (e.g., NF-κB), while gallic acid (GA), structurally distinct, acts via divergent pathways .

Research Findings and Implications

Challenges and Opportunities

  • Bioactivity Prediction : Despite structural similarity, bioactivity divergence (20% similarity in gene expression) necessitates experimental validation .
  • Therapeutic Potential: Morpholine and thioether motifs are prevalent in FDA-approved drugs (e.g., voriconazole), supporting further exploration of the target compound’s pharmacokinetic and safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.